molecular formula C9H11N3O4S B14810388 4-Cyclopropoxy-5-sulfamoylpicolinamide

4-Cyclopropoxy-5-sulfamoylpicolinamide

Cat. No.: B14810388
M. Wt: 257.27 g/mol
InChI Key: LBTUVEVWRSCARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the picolinamide core with sulfamoyl chloride in the presence of a base such as triethylamine.

    Cyclopropoxy Group Addition:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-sulfamoylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Cyclopropoxy-5-sulfamoylpicolinamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-sulfamoylpicolinamide is unique due to its combination of a cyclopropoxy group and a sulfamoyl group attached to a picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O4S/c10-9(13)6-3-7(16-5-1-2-5)8(4-12-6)17(11,14)15/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15)

InChI Key

LBTUVEVWRSCARX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2S(=O)(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.